2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Synthesis of Tetrahydropyran Moiety: The tetrahydropyran ring can be formed by the acid-catalyzed cyclization of 1,5-diols.
Coupling Reactions: The thiophene and tetrahydropyran intermediates are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is not well-documented. its structural components suggest it could interact with various molecular targets:
Thiophene Ring: Known to interact with biological receptors and enzymes.
Benzamide Moiety: Often involved in hydrogen bonding and π-π interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic medications.
Uniqueness
2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its structural features, which include a thiophene ring, a tetrahydropyran moiety, and a benzamide core. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-3-4-15(2)17(11-14)18(21)20-13-19(6-8-22-9-7-19)16-5-10-23-12-16/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDUWPWMFJVEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.